![molecular formula C15H21NO5 B1273646 (R)-3-((tert-Butoxycarbonyl)amino)-3-(2-methoxyphenyl)propanoic acid CAS No. 500788-85-2](/img/structure/B1273646.png)
(R)-3-((tert-Butoxycarbonyl)amino)-3-(2-methoxyphenyl)propanoic acid
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Overview
Description
Molecular Structure Analysis
The molecular formula of Boc-amino acid is C₁₅H₂₁NO₅ , with a molecular weight of 295.33 g/mol . The chiral center at the α-carbon results in two enantiomers: ®-Boc-amino acid and (S)-Boc-amino acid. The tert-butoxycarbonyl group provides steric hindrance, affecting its reactivity and stability.
Scientific Research Applications
Synthesis of Imidazolium Ionic Liquids
Boc-®-3-Amino-3-(2-methoxy-phenyl)-propionic acid can be utilized in the synthesis of task-specific imidazolium ionic liquids, which are used as catalysts in various chemical reactions. These ionic liquids have significant potential due to their reusability, which can impact the overall economy of the catalyst used in the process .
Suzuki Coupling Reactions
This compound may also find application in Suzuki coupling reactions, a type of organic reaction classified as a coupling reaction where the coupling partners are typically a boronic acid with a halide, catalyzed by a palladium (0) complex . Although the search result specifically mentions 2-Methoxybenzeneboronic acid, Boc-®-3-Amino-3-(2-methoxy-phenyl)-propionic acid could potentially be used in similar contexts due to its structural characteristics.
Synthesis of Phenoxy Derivatives
The compound could be involved in the synthesis of novel phenoxy derivatives, which are important in pharmacological research for creating new therapeutic agents . The methoxy group and the protected amino group could provide useful reactivity for such syntheses.
Drug Design and Delivery
Boronic acids and esters are considered for new drug designs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy . While Boc-®-3-Amino-3-(2-methoxy-phenyl)-propionic acid is not a boronic acid, its structural similarity to phenylboronic acids suggests potential utility in related applications.
Selective Organic Synthesis
This compound might be used as a starting material or intermediate in selective organic synthesis processes, such as O-acylation reactions to obtain specific esters . The presence of both amino and carboxylic functional groups offers diverse reactivity.
Future Directions
properties
IUPAC Name |
(3R)-3-(2-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-11(9-13(17)18)10-7-5-6-8-12(10)20-4/h5-8,11H,9H2,1-4H3,(H,16,19)(H,17,18)/t11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVHHPNRENCUJY-LLVKDONJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=CC=C1OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375895 |
Source
|
Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(2-methoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-((tert-Butoxycarbonyl)amino)-3-(2-methoxyphenyl)propanoic acid | |
CAS RN |
500788-85-2 |
Source
|
Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(2-methoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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